Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate
Description
Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate is a multifunctional ester characterized by a hydroxyl group, a trifluoromethyl group, and a 4-methylphenyl substituent. Its molecular structure integrates a keto-oxo group at the 4-position and a trifluoromethyl group at the 2-position, contributing to unique electronic and steric properties.
Properties
Molecular Formula |
C13H13F3O4 |
|---|---|
Molecular Weight |
290.23 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C13H13F3O4/c1-8-3-5-9(6-4-8)10(17)7-12(19,11(18)20-2)13(14,15)16/h3-6,19H,7H2,1-2H3 |
InChI Key |
DIZLBODYSKWRSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C(=O)OC)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common method includes the use of a Friedel-Crafts acylation reaction followed by esterification. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an appropriate solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the hydroxy and carbonyl groups participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Methyl vs. Methoxy Substituents
The closest structural analogue is methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate (), which replaces the 4-methylphenyl group with a 4-methoxyphenyl moiety. Key differences include:
In contrast, the methyl group’s inductive effect results in weaker electronic modulation.
Esters with Aromatic Substituents
Simpler aromatic esters, such as p-Cresyl acetate (4-methylphenyl acetate, ), lack the trifluoromethyl and hydroxyl groups present in the target compound. These differences significantly alter physicochemical properties:
- Polarity : The hydroxyl and trifluoromethyl groups in the target compound increase polarity, improving solubility in polar solvents compared to p-Cresyl acetate.
- Stability: The trifluoromethyl group’s electron-withdrawing nature may reduce hydrolytic stability relative to non-fluorinated esters.
Influence of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a critical differentiator. Compared to non-fluorinated esters like ethyl butanoate (), the -CF₃ group:
- Enhances metabolic stability due to resistance to enzymatic degradation.
Research Findings and Discussion
- Synthetic Accessibility : The methoxy analogue () is commercially available, while the target compound’s synthesis is less documented, suggesting challenges in scalability or purification.
- Spectroscopic Data : The hydroxyl group in both compounds likely results in distinct IR stretches (~3200–3500 cm⁻¹ for O-H) and NMR shifts (δ 4–5 ppm for the hydroxyl proton).
- Thermal Stability : The methoxy analogue’s higher molar mass may correlate with a higher melting point compared to the methyl-substituted compound, though experimental data is lacking.
Biological Activity
Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate, a compound with diverse biological activities, has garnered attention in recent pharmacological studies. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a trifluoromethyl group and a ketone functional group, which contribute to its reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 299.23 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it has been reported to inhibit alpha-amylase and other glycosidases, which are crucial in carbohydrate metabolism .
- Antioxidant Properties : In vitro studies have demonstrated that this compound exhibits significant antioxidant activity, scavenging free radicals effectively. This property may contribute to its protective effects against oxidative stress-related diseases .
- Anticancer Activity : Preliminary studies indicate that this compound can inhibit the proliferation of various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway, evidenced by increased caspase activity .
Biological Activity Data
| Activity | IC50 Value (μM) | Reference |
|---|---|---|
| Alpha-Amylase Inhibition | 4.58 | |
| Antioxidant Activity | 2.36 | |
| Cancer Cell Proliferation | 0.126 |
Case Study 1: Antidiabetic Potential
In a study evaluating the antidiabetic potential of the compound, it was found to exhibit significant inhibition against alpha-amylase with an IC50 value of 4.58 μM compared to acarbose (IC50 = 1.58 μM). This suggests that while it is effective, further optimization could enhance its potency .
Case Study 2: Anticancer Efficacy
Research involving breast cancer cell lines (MCF-7 and MDA-MB-231) highlighted the compound's ability to inhibit cell growth significantly. The IC50 value for MDA-MB-231 cells was reported at 0.126 μM, indicating a strong selective toxicity towards cancer cells compared to normal cells . This selectivity is crucial for developing therapies with fewer side effects.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early findings suggest moderate bioavailability with slow elimination rates. Toxicity assessments in animal models have shown no significant adverse effects at therapeutic doses, indicating a favorable safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
